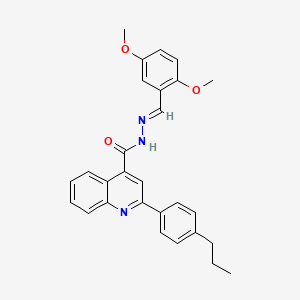
5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as FPhOx, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. FPhOx is a member of the oxadiazole family of compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
科学研究应用
5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to exhibit anticancer, antimicrobial, and antifungal activities. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been used as a building block for the synthesis of novel drugs with improved pharmacological properties. In materials science, 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been incorporated into polymers to improve their mechanical and thermal properties. In nanotechnology, 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is still not fully understood. However, studies have shown that 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole interacts with various biological targets such as enzymes, receptors, and DNA. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have both biochemical and physiological effects. In vitro studies have shown that 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole inhibits the activity of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has a low toxicity profile and is well-tolerated by animals.
实验室实验的优点和局限性
5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is easy to synthesize and has a high purity. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to have a broad range of biological activities, making it a versatile compound for various applications. However, 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is also sensitive to light and air, which can affect its stability.
未来方向
There are several future directions for the research of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One potential direction is the development of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-based drugs for the treatment of cancer and infectious diseases. Another direction is the incorporation of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole into nanomaterials for various applications such as sensing and imaging. Further studies are also needed to elucidate the mechanism of action of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole and its potential interactions with biological targets.
Conclusion:
In conclusion, 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound with diverse biological activities and potential applications in various fields. The synthesis method of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is straightforward, and it has a high purity. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry, materials science, and nanotechnology. The mechanism of action of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is still not fully understood, but it has been shown to interact with various biological targets. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has both biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, including the development of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-based drugs and the incorporation of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole into nanomaterials.
合成方法
The synthesis of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole involves the reaction of 4-fluoroaniline and 3-methylbenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. This method has been optimized to produce high yields of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole with excellent purity.
属性
IUPAC Name |
5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-3-2-4-12(9-10)14-17-15(19-18-14)11-5-7-13(16)8-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWKUYWUBBRDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5752456.png)
![ethyl 3-methyl-5-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5752457.png)
![ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate](/img/structure/B5752458.png)

![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)


![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5752522.png)

![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)